Product packaging for Ethyl 3-amino-3-(2-chlorophenyl)propanoate(Cat. No.:CAS No. 21464-58-4)

Ethyl 3-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B3252206
CAS No.: 21464-58-4
M. Wt: 227.69 g/mol
InChI Key: CMHQPWVJHDPNEY-UHFFFAOYSA-N
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Description

Contextualization of β-Amino Esters in Organic Synthesis and Medicinal Chemistry Research

β-Amino esters are organic compounds characterized by an amino group and an ester functional group separated by two carbon atoms. This structural motif is a key component of many biologically active molecules and serves as a valuable precursor in the synthesis of a wide array of more complex structures.

Aminopropanoate derivatives, a subset of β-amino esters, are frequently encountered in the chemical literature. Their importance stems from their role as building blocks for peptides and peptidomimetics, which are crucial in drug discovery and development. The functional and structural complexity provided by the amino and carboxyl groups makes them attractive starting materials for creating new pharmaceuticals. nih.gov The synthesis of β-amino acid derivatives has become an area of growing interest in organic synthetic chemistry. researchgate.net

The introduction of an aryl group to the β-amino ester scaffold significantly expands its chemical diversity and potential applications. Aryl-substituted β-amino esters are precursors to a variety of heterocyclic compounds and are found in the core structure of numerous medicinal agents. acs.org The nature and substitution pattern of the aryl ring can profoundly influence the molecule's reactivity and biological activity. The development of methods for the N-arylation of amino acid esters has been a significant focus, highlighting the importance of these motifs. acs.org

Rationale for Academic Investigation of Ethyl 3-amino-3-(2-chlorophenyl)propanoate

The specific compound, this compound, presents a compelling case for focused academic investigation due to the unique combination of its structural features: a β-amino ester backbone, an ethyl ester group, and a 2-chlorophenyl substituent.

The presence of a 2-chlorophenyl group is of particular interest in synthetic chemistry. The chlorine atom at the ortho position can influence the molecule's conformation and electronic properties. This substitution can also serve as a handle for further chemical transformations, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures. The 2-chlorophenyl moiety is a known component in various biologically active compounds and pharmaceutical intermediates. medchemexpress.comnih.gov For instance, replacing a 4-chlorophenyl group with a 2-chlorophenyl group in certain pharmacologically active molecules has been shown to significantly alter their activity, indicating the profound impact of the substituent's position. acs.org

A key aspect of the academic investigation into this compound involves understanding its synthesis. Various methods for preparing β-amino esters have been developed, including the Mannich reaction and Michael additions. organic-chemistry.orgorganic-chemistry.org For example, a one-pot, three-component reaction between an aromatic aldehyde, an enolizable ketone or a β-keto ester, and a nitrile can efficiently produce β-acetamido esters. organic-chemistry.org Another approach involves the conjugate addition of amines to α,β-unsaturated carbonyl compounds. organic-chemistry.org A short and effective synthesis of the related compound, ethyl 3-(3-aminophenyl)propanoate (B2654546), has been achieved through a tandem Knoevenagel condensation/alkylidene reduction followed by reduction with stannous chloride. nih.gov The synthesis of this compound itself can be approached through similar established synthetic routes, making it an accessible target for research.

The true value of this compound lies in its potential as a versatile synthetic intermediate. The primary amine offers a site for N-acylation, N-alkylation, or the formation of various nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries. Furthermore, the 2-chlorophenyl ring provides a site for modifications, enabling the synthesis of a diverse library of compounds for biological screening or materials science applications. For example, related aminopropanoate derivatives are used as intermediates in the synthesis of direct thrombin inhibitors. tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14ClNO2 B3252206 Ethyl 3-amino-3-(2-chlorophenyl)propanoate CAS No. 21464-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQPWVJHDPNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of Ethyl 3 Amino 3 2 Chlorophenyl Propanoate

Reactions Involving the Amino Group

The primary amino group in Ethyl 3-amino-3-(2-chlorophenyl)propanoate is a key site for various chemical modifications, including acylation, alkylation, oxidation, and the formation of diverse nitrogen-containing derivatives.

Acylation and Alkylation Reactions

The nucleophilic nature of the primary amino group readily allows for acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides in the presence of a base, leads to the formation of the corresponding amides. For instance, the reaction with acetyl chloride would yield Ethyl 3-acetamido-3-(2-chlorophenyl)propanoate. Similarly, alkylation with alkyl halides can introduce various alkyl substituents onto the nitrogen atom, although careful control of reaction conditions is necessary to prevent over-alkylation.

Oxidation Reactions of the Amine Functionality

The amino group of β-amino esters can be susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, analogous compounds such as 3-amino-1-phenylprop-1-enes are known to be oxidized by enzymes like monoamine oxidase. nih.gov This suggests that the amino group in the target molecule could potentially be oxidized to form corresponding imines or other oxidized species under appropriate chemical or enzymatic conditions.

Formation of Amides and Other Nitrogen-Containing Derivatives

The amino group serves as a versatile handle for the synthesis of a variety of nitrogen-containing derivatives. Beyond simple acylation, it can participate in reactions to form more complex structures. For example, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea (B124793) derivatives, respectively. Furthermore, the amino group can be a key component in the synthesis of heterocyclic compounds. For instance, condensation reactions with dicarbonyl compounds can lead to the formation of various heterocyclic rings. The formation of amide bonds is a particularly important transformation, often utilized in the synthesis of biologically active molecules and polymers. This can be achieved by reacting the amino group with a carboxylic acid, often activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). organic-chemistry.org

Reactions at the Ester Moiety

The ester group in this compound provides another reactive site for various chemical transformations, most notably hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The ester functionality can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-amino-3-(2-chlorophenyl)propanoic acid. nih.gov This reaction is a fundamental transformation in organic synthesis, often employed to deprotect the carboxylic acid functionality for further reactions.

Transesterification, the process of exchanging the ethyl group of the ester with another alcohol, can also be achieved, typically under acid or base catalysis. This allows for the synthesis of a variety of different esters of 3-amino-3-(2-chlorophenyl)propanoic acid.

Reduction to Alcohols

The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into 3-amino-3-(2-chlorophenyl)propan-1-ol. This transformation is a valuable synthetic tool for accessing amino alcohols, which are important building blocks in medicinal chemistry. pharmaffiliates.com

Interactive Data Tables

Table 1: Key Reactions of this compound

Reaction TypeReactant(s)Product(s)
AcylationAcetyl chloride, BaseEthyl 3-acetamido-3-(2-chlorophenyl)propanoate
Amide FormationCarboxylic Acid, EDCCorresponding Amide Derivative
HydrolysisH₂O, Acid/Base3-Amino-3-(2-chlorophenyl)propanoic acid
ReductionLiAlH₄3-Amino-3-(2-chlorophenyl)propan-1-ol

Formation of Carboxylic Acids and Amides

The ester and amino groups in this compound are key sites for functional group interconversion, leading to the formation of the corresponding carboxylic acid and various amide derivatives.

Formation of Carboxylic Acid:

The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-amino-3-(2-chlorophenyl)propanoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.comgoogle.comnih.govnih.gov The equilibrium can be shifted towards the products by using a large excess of water. nih.gov

Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion. google.comnih.gov The ester is heated with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide. This reaction yields the carboxylate salt, which can then be acidified in a separate step to produce the free carboxylic acid. nih.govnih.gov

Enzymatic hydrolysis offers a milder and more selective method. Lipases, for instance, are known to catalyze the hydrolysis of β-amino esters. mdpi.com A study on the lipase-catalyzed hydrolysis of racemic β-amino arylpropanoate esters demonstrated the potential for enantioselective transformations, which could be applicable to resolve racemic mixtures of this compound. mdpi.commasterorganicchemistry.com

Table 1: General Conditions for Hydrolysis of this compound

ReactionReagents & ConditionsProductReference
Acid HydrolysisDilute H₂SO₄ or HCl, heat3-amino-3-(2-chlorophenyl)propanoic acid google.comnih.govnih.gov
Base Hydrolysis1. NaOH(aq) or KOH(aq), heat2. H₃O⁺3-amino-3-(2-chlorophenyl)propanoic acid google.comnih.govnih.gov
Enzymatic HydrolysisLipase (B570770) (e.g., from Aspergillus), aqueous buffer(R)- or (S)-3-amino-3-(2-chlorophenyl)propanoic acid mdpi.commasterorganicchemistry.com

Formation of Amides:

Amides can be synthesized from this compound through several routes, primarily involving the reaction of the amino group or the transformation of the ester functionality.

N-Acylation: The primary amino group can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form N-acyl derivatives. For instance, N-benzoylation has been reported for the closely related 3-amino-3-(4-chlorophenyl)propanoic acid. sfu.ca

Amidation via the Ester: The ethyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This aminolysis is often slower than hydrolysis and may require heating or catalysis. Lewis acids can be used to activate the ester towards nucleophilic attack by an amine. drishtiias.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond. nih.gov

Transformations of the Aromatic Ring

The 2-chlorophenyl group in this compound can undergo various transformations, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and nucleophilic aromatic substitution.

The position of further electrophilic substitution on the benzene (B151609) ring is directed by the existing substituents: the chlorine atom and the 3-amino-3-ethoxycarbonylpropyl group. The chlorine atom is an ortho-, para-director, while the alkyl side chain is also an ortho-, para-director. Both are deactivating groups, with chlorine being more deactivating. Therefore, electrophilic substitution is expected to be sluggish and occur primarily at the positions ortho and para to the activating alkyl group and meta to the deactivating chloro group. The primary positions for substitution would be C4 and C6. pressbooks.publibretexts.orgnih.govgoogle.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product(s)Reference
NitrationHNO₃/H₂SO₄Ethyl 3-amino-3-(2-chloro-4-nitrophenyl)propanoate and Ethyl 3-amino-3-(2-chloro-6-nitrophenyl)propanoate pressbooks.pubgoogle.com
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Ethyl 3-amino-3-(4-bromo-2-chlorophenyl)propanoate or Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate pressbooks.pubgoogle.com

The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Although aryl chlorides are less reactive than the corresponding bromides or iodides, advancements in catalyst systems have made these transformations feasible. nih.gov

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid (or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne under palladium-copper catalysis would yield an alkynyl-substituted derivative.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base would introduce a vinyl group at the position of the chlorine atom.

Table 3: Potential Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemPotential Product Type
SuzukiR-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Biaryl
SonogashiraR-C≡CHPd catalyst, Cu(I) co-catalyst, base (e.g., amine)Aryl-alkyne
HeckAlkene (H₂C=CHR)Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N)Aryl-alkene

Nucleophilic aromatic substitution (SNAr) on unactivated aryl chlorides is generally difficult. osi.lvmdpi.com The reaction requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. osi.lvmdpi.com In this compound, the ring is not sufficiently activated for SNAr to occur under standard conditions. The reaction would likely require harsh conditions (high temperature and pressure) and a very strong nucleophile. osi.lvmdpi.com The reaction of chloroazines with strong nucleophiles like bisulfide has been shown to proceed via an SNAr mechanism, indicating that with appropriate reagents, substitution could be forced.

Cyclization and Rearrangement Reactions

The bifunctional nature of this compound allows for various intramolecular cyclization reactions, primarily leading to the formation of heterocyclic systems.

Lactam Formation: Intramolecular cyclization between the amino group and the ester can lead to the formation of a β-lactam (a four-membered ring) or a γ-lactam if the amino group attacks the carbonyl carbon. The formation of β-lactams from β-amino esters is a known transformation, often requiring activation of the ester or amino group.

Other Cyclizations: Depending on the reaction conditions and the introduction of other functional groups, a variety of other cyclization reactions can be envisaged. For example, radical cyclization methods have been used to synthesize 3-aminochroman derivatives from serine, which could be a potential route if a suitable radical precursor were made from the target molecule. Multicomponent domino cyclization reactions of amino alcohols with other reagents have also been reported to form complex oxazacycles.

Rearrangement reactions of β-amino esters are less common, but rearrangements of related β-amino alcohols are well-documented. nih.gov Such rearrangements often proceed through aziridinium (B1262131) intermediates. While not directly applicable to the ester, conversion of the ester to an alcohol could open up these rearrangement pathways.

Spectroscopic and Structural Elucidation Methodologies for Characterizing β Amino Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Studies of Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy of Ethyl 3-amino-3-(2-chlorophenyl)propanoate is anticipated to reveal a distinct set of signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the coupling patterns (multiplicity) arise from the interactions with neighboring protons, providing valuable information about the connectivity of the molecule.

The expected ¹H NMR spectrum would feature signals corresponding to the ethyl group, the propanoate backbone, and the 2-chlorophenyl ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH3), a characteristic pattern for an ethoxy group. The protons on the propanoate backbone, specifically at the C2 and C3 positions, would exhibit more complex splitting patterns due to their diastereotopic nature and coupling to each other and the amino proton. The benzylic proton at C3, being adjacent to the chiral center, the amino group, and the aromatic ring, would likely appear as a multiplet. The protons of the 2-chlorophenyl ring are expected to appear in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling constants being dictated by the substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl -CH31.2-1.3Triplet (t)~7.1
Propanoate -CH2-2.5-2.8Multiplet (m)-
Ethyl -CH2-O-4.1-4.2Quartet (q)~7.1
Benzylic -CH-4.5-4.8Multiplet (m)-
Amino -NH2Variable (broad)Singlet (s)-
Aromatic Ar-H7.2-7.5Multiplet (m)-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis of Molecular Frameworks

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a direct observation of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum is expected to show signals for the two carbons of the ethyl group, the three carbons of the propanoate chain, and the six carbons of the 2-chlorophenyl ring. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the range of δ 170-175 ppm. The carbons of the aromatic ring will resonate in the δ 120-145 ppm region, with the carbon atom bearing the chlorine atom exhibiting a characteristic chemical shift. The aliphatic carbons of the ethyl and propanoate moieties will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl -CH3~14
Propanoate -CH2-~40
Benzylic -CH-~55
Ethyl -O-CH2-~61
Aromatic C (unsubstituted)127-130
Aromatic C-Cl~133
Aromatic C (ipso)~140
Carbonyl C=O~172

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unequivocally assign all proton and carbon signals and to establish the precise connectivity within the molecule, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the connectivity within the ethyl group and the propanoate backbone, as well as identifying which aromatic protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This technique is crucial for piecing together the entire molecular structure by showing correlations between, for example, the ethyl protons and the carbonyl carbon, or the benzylic proton and the aromatic carbons.

Together, these advanced NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound, leaving no doubt as to the arrangement of atoms within the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its functional groups. The most prominent band would be the strong absorption due to the C=O stretching vibration of the ester group, typically found in the region of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to appear as two medium-intensity bands in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic moieties will be observed around 2850-3100 cm⁻¹. The C-O stretching of the ester and the C-N stretching will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹). The presence of the chloro-substituted aromatic ring would be indicated by specific C-Cl stretching vibrations and aromatic C-H out-of-plane bending bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Amino (N-H)Stretch3300-3500Medium
Aliphatic C-HStretch2850-3000Medium-Strong
Aromatic C-HStretch3000-3100Medium
Carbonyl (C=O)Stretch1730-1750Strong
Amino (N-H)Bend1590-1650Medium
Aromatic C=CStretch1450-1600Medium
Ester (C-O)Stretch1150-1250Strong
C-NStretch1020-1250Medium
C-ClStretch600-800Medium-Strong

Note: These are predicted values and the actual spectrum may show additional bands and variations in peak positions and intensities.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic C=C stretching vibrations of the phenyl ring and the C-C backbone stretching. The symmetric C-H stretching vibrations would also be prominent. The C=O stretch of the ester is typically weaker in Raman compared to FT-IR. The C-Cl stretch should also be observable. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It also allows for structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, with the molecular formula C₁₁H₁₄ClNO₂, HRMS distinguishes it from other compounds that might have the same nominal mass. The exact mass is calculated by summing the masses of the most abundant isotopes of its constituent elements. This precise measurement is crucial for confirming the synthesis of the target molecule.

Table 1: Theoretical Exact Mass Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₄ClNO₂
Monoisotopic Mass 227.0713 Da
Calculated Exact Mass [M+H]⁺ 228.0786 Da

Note: Data is calculated based on the molecular formula and has not been determined from experimental analysis of the specific compound.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like β-amino esters. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are ejected into the gas phase and directed into the mass analyzer. Due to the presence of the basic amino group, this compound is expected to readily form the [M+H]⁺ ion in positive-ion mode ESI. Other techniques like Chemical Ionization (CI) could also be used, but ESI is generally preferred for its sensitivity and applicability to a wide range of polar compounds.

Tandem mass spectrometry (MS/MS) experiments, often performed on the protonated molecule ([M+H]⁺) generated via ESI, provide detailed structural information through collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester group, leading to a fragment ion corresponding to the loss of 46 Da.

Loss of the ethyl formate (B1220265) group (HCOOC₂H₅): A rearrangement and cleavage resulting in the loss of 74 Da.

Cleavage of the Cα-Cβ bond: Scission of the bond between the carbon bearing the amino group and the adjacent methylene carbon, providing information about the substitution on the aromatic ring.

Formation of the 2-chlorophenylaminomethyl cation: Cleavage that retains the charge on the nitrogen-containing fragment.

Analyzing these pathways allows researchers to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam into a specific pattern of spots. The geometric arrangement of these spots allows for the calculation of the unit cell dimensions, while the intensity of the spots reveals the arrangement of atoms within the unit cell.

For a chiral molecule like this compound, this technique can determine its absolute configuration (R or S) and its preferred conformation in the solid state. The analysis reveals the torsion angles that define the spatial relationship between the chlorophenyl group, the amino group, and the ethyl propanoate chain. While specific crystal data for the title compound is not publicly available, the following table for a related β-amino ester derivative, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, illustrates the type of detailed information obtained from such an analysis. researchgate.net

Table 2: Example Crystal Data and Structure Refinement Parameters

Parameter Example Value (for a related compound)
Empirical formula C₁₈H₂₂N₄O₃
Formula weight 342.39
Crystal system Triclinic
Space group P-1
a (Å) 8.3380 (17)
b (Å) 10.435 (2)
c (Å) 10.885 (2)
α (°) 102.95 (3)
β (°) 97.94 (3)
γ (°) 97.51 (3)
Volume (ų) 901.2 (3)
Z 2

Source: Data for Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, provided for illustrative purposes. researchgate.net

The data from X-ray crystallography also allows for a detailed analysis of the non-covalent interactions that govern the crystal packing. These interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, are crucial for the stability of the crystal lattice. For this compound, the primary amino group (-NH₂) and the ester carbonyl group (C=O) are expected to be key participants in hydrogen bonding. Specifically, N-H···O hydrogen bonds, where the amino group acts as a donor and the carbonyl oxygen acts as an acceptor, are likely to be a dominant feature in the crystal packing, potentially forming chains or dimeric structures. researchgate.netnih.gov

A Hirshfeld surface analysis can be performed to visualize and quantify these intermolecular contacts. This method maps the different types of close contacts on the molecular surface. A study on a related chloro-substituted organic molecule provided a quantitative breakdown of these interactions. nih.gov

Table 3: Example of Hirshfeld Surface Contact Contributions

Interaction Type Contribution (%)
H···H 34.9
O···H / H···O 19.2
C···H / H···C 11.9
Cl···H / H···Cl 10.7

Source: Data for a related chloro-substituted molecule, provided for illustrative purposes. nih.gov

Hydrogen Bonding Networks in Crystalline Forms

In the crystalline form of β-amino esters, intermolecular hydrogen bonds of the N-H···O=C type are prevalent. These interactions can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of association. Common motifs include chains and dimers. For instance, molecules can link into one-dimensional chains through a head-to-tail arrangement where the amino group of one molecule donates a proton to the carbonyl oxygen of a neighboring molecule.

The complexity of the hydrogen bonding network can be further increased by the participation of other potential acceptor atoms, such as the ester's ether oxygen, leading to N-H···O-C interactions. Although weaker than N-H···O=C bonds, these interactions can contribute to the stability of the three-dimensional crystal structure.

In more complex systems, such as amino acid conjugates, hydrogen bonding can lead to the formation of extensive two-dimensional (2D) sheets or three-dimensional (3D) networks. rsc.orgresearchgate.netscispace.com In these structures, different hydrogen bond synthons can coexist, creating intricate and stable crystalline architectures. rsc.orgresearchgate.netscispace.com The interplay between different types of hydrogen bonds, such as N-H···O and O-H···O (if hydroxyl groups are present), dictates the final crystal structure. rsc.orgscispace.com

The nature of the substituents on the β-amino ester can also influence the hydrogen bonding patterns. For example, the presence of aromatic rings can lead to π-π stacking interactions that, in conjunction with hydrogen bonds, guide the self-assembly of the molecules. mdpi.com In the case of "this compound," the chlorophenyl group can participate in weaker C-H···π or other non-covalent interactions, further stabilizing the crystal packing.

The following table provides representative data on hydrogen bond geometries observed in the crystal structures of related β-amino esters and similar compounds, illustrating the typical distances for these interactions.

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Distance (Å)Reference
N-HHO=C2.05 mdpi.com
N(1)-HH(1A)O(2)3.132 rsc.org
N(2)-HH(2A)O(8)3.090 rsc.orgscispace.com
O(6)-HH(6A)O(1)2.579 rsc.orgscispace.com
O(6)-HH(6A)O(8)2.611 rsc.orgscispace.com
O(2)-HH(2B)O(7)2.574 rsc.orgscispace.com
O(8)-HH(8B)O(3)2.711 rsc.orgscispace.com
O(8)-HH(8A)O(5)2.730 rsc.orgscispace.com

Computational and Theoretical Investigations of Ethyl 3 Amino 3 2 Chlorophenyl Propanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the properties of a molecule at the atomic level. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This calculation minimizes the total energy of the molecule with respect to the positions of its nuclei. For Ethyl 3-amino-3-(2-chlorophenyl)propanoate, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound calculated using DFT. (Note: This table is illustrative as specific research data was not found.)

ParameterBond/AnglePredicted Value (Å or °)
Bond Length C-Cl1.75
C-N1.47
C=O1.22
C-O1.35
Bond Angle C-C-N110.5
O=C-O124.0
Dihedral Angle C-C-C-C (phenyl ring)~0.0

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates the opposite.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound. (Note: This table is illustrative as specific research data was not found.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Surface Potential (MESP) Mapping for Reactivity Sites

A Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. Different colors on the MESP map denote varying levels of electrostatic potential:

Red: Regions of most negative potential, typically associated with lone pairs on heteroatoms (like oxygen and nitrogen), indicating sites susceptible to electrophilic attack.

Blue: Regions of most positive potential, often found around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MESP would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the amino group, and positive potential (blue) around the amine hydrogens.

Reactivity Descriptors and Chemical Hardness/Softness

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are used within DFT to identify the most reactive sites within a molecule. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

By calculating these functions for each atom in this compound, one could pinpoint the specific atoms most likely to participate in different types of chemical reactions.

Analysis of Chemical Potential and Electronegativity

Chemical potential (μ) and electronegativity (χ) are fundamental descriptors of chemical reactivity.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It can be calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ).

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large value indicates a "hard" molecule (less reactive), while a small value indicates a "soft" molecule (more reactive).

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Table 3: Hypothetical Global Reactivity Descriptors for this compound. (Note: This table is illustrative as specific research data was not found.)

DescriptorCalculated Value (eV)
Electronegativity (χ)3.85
Chemical Potential (μ)-3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38

Topological Studies of Electron Density

Comprehensive topological studies of the electron density for this compound have not been extensively reported in publicly available scientific literature. Such studies, which are crucial for understanding the nature of chemical bonds and intermolecular interactions, typically involve sophisticated computational methods. The following sections outline the theoretical basis and potential applications of these methods to the title compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Quantum Theory of Atoms in Molecules (QTAIM) analysis would provide a rigorous definition of the atoms within the this compound molecule and characterize the chemical bonds based on the topology of the electron density. This analysis identifies bond critical points (BCPs) and analyzes their properties, such as the electron density (ρ) and its Laplacian (∇²ρ), to classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). For this compound, QTAIM could elucidate the nature of the C-Cl, C-N, C-O, and various C-H bonds, as well as potential intramolecular hydrogen bonds. However, specific values for these parameters from dedicated research on this molecule are not currently available.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of regions involved in different types of contacts. For this compound, a Hirshfeld surface analysis would reveal the key intermolecular interactions that govern its crystal packing. These would likely include N-H···O hydrogen bonds, C-H···O interactions, and potentially π-π stacking or halogen bonding involving the chlorophenyl ring. The surface can be mapped with properties like dnorm, which highlights regions of close contact. While this analysis is common for characterizing crystalline materials, specific studies on this compound are not found in the surveyed literature.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.

Rotational Barriers and Stable Conformations

The structure of this compound features several rotatable single bonds, including the C-C bonds in the propanoate backbone and the C-N and C-O bonds. A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformations. The energy barriers between these stable conformers would also be calculated, providing insight into the molecule's flexibility at different temperatures. Key dihedral angles to consider would be those around the chiral center and the orientation of the ethyl ester and chlorophenyl groups. Such an analysis would typically be performed using quantum mechanical calculations, but specific data on the rotational barriers and the geometries of the stable conformers for this compound are not available in the current body of scientific literature.

Intramolecular Interactions and Their Influence on Conformation

The conformational landscape of this compound is shaped by a variety of intramolecular interactions. These can include attractive forces, such as intramolecular hydrogen bonds between the amino group and the ester carbonyl oxygen, and repulsive steric interactions between bulky groups. The presence of the chlorine atom on the phenyl ring can also influence conformation through electrostatic and dispersion interactions. A computational study would quantify the energetic contributions of these interactions in different conformers, explaining why certain spatial arrangements are favored over others. Without dedicated computational studies, a detailed description of the specific intramolecular interactions and their quantitative impact on the conformation of this compound remains speculative.

Spectroscopic Property Prediction and Correlation with Experimental Data

The computational investigation of this compound provides valuable insights into its spectroscopic properties. By employing theoretical models, it is possible to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions can then be correlated with experimental data to confirm the molecular structure and understand its electronic and dynamic properties.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is a powerful tool for analyzing the molecular structure of compounds like this compound. Theoretical calculations, often using density functional theory (DFT), can predict the frequencies and intensities of infrared (IR) and Raman bands. These predicted spectra can be compared with experimental spectra to assign the observed vibrational modes to specific molecular motions.

Expected IR and Raman Vibrational Modes:

The main functional groups in this compound that give rise to characteristic vibrational bands are the amino group (N-H), the ester group (C=O, C-O), the ethyl group (C-H), the chlorophenyl group (C-Cl, aromatic C-H, C=C), and the propanoate backbone (C-C).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
Amino (N-H)Stretching3300-3500IR, Raman
Bending (Scissoring)1580-1650IR, Raman
Aromatic (C-H)Stretching3000-3100IR, Raman
Alkyl (C-H)Stretching2850-3000IR, Raman
Ester (C=O)Stretching1730-1750IR
Aromatic (C=C)Stretching1450-1600IR, Raman
Ester (C-O)Stretching1100-1300IR
Chloro (C-Cl)Stretching600-800IR, Raman

This table is generated based on established vibrational frequency ranges for the respective functional groups.

The correlation between computed and experimental spectra for similar molecules has been shown to be a valuable tool for structural elucidation. nih.gov For instance, in studies of other amino compounds, the calculated vibrational wavenumbers are often scaled to correct for systematic errors in the theoretical methods, leading to a better agreement with experimental data. researchgate.net The red-shift or blue-shift of certain bands, such as the N-H stretching frequency, can provide information about hydrogen bonding and other intermolecular interactions. nih.gov

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the chemical environment of the nuclei.

While a specific experimental NMR spectrum for this compound is not available, computational predictions can be made based on its structure. These predictions are often based on DFT calculations of the magnetic shielding tensors. The accuracy of these predictions has been shown to be high for a wide range of organic molecules. mdpi.com

Predicted ¹H and ¹³C NMR Chemical Shifts:

The predicted chemical shifts for the different protons and carbons in this compound would be compared to experimental data for validation. The table below shows the expected chemical shift ranges for the different nuclei in the molecule, based on data from similar structures. rsc.orgchemicalbook.comrsc.orgchemicalbook.com

¹H NMR

Proton Environment Expected Chemical Shift (ppm)
Aromatic (C₆H₄) 7.0 - 7.5
Methine (CH-N) 4.0 - 4.5
Methylene (B1212753) (CH₂-COO) 2.5 - 3.0
Methylene (O-CH₂) 4.0 - 4.3
Methyl (CH₃) 1.1 - 1.4

¹³C NMR

Carbon Environment Expected Chemical Shift (ppm)
Carbonyl (C=O) 170 - 175
Aromatic (C-Cl) 130 - 135
Aromatic (C-H) 125 - 130
Aromatic (C-C) 140 - 145
Methine (CH-N) 50 - 55
Methylene (CH₂-COO) 40 - 45
Methylene (O-CH₂) 60 - 65

This table is generated based on established chemical shift ranges for the respective nuclei in similar chemical environments.

The validation of predicted NMR spectra is achieved by comparing the calculated chemical shifts with experimental values. The root-mean-square deviation (RMSD) between the predicted and experimental shifts is a common metric for assessing the accuracy of the computational method. mdpi.com For complex molecules, computational analysis can help to resolve ambiguities in the assignment of NMR signals. comporgchem.com

Stereochemical Considerations in Ethyl 3 Amino 3 2 Chlorophenyl Propanoate Research

Enantiomeric and Diastereomeric Forms of β-Amino Esters

Ethyl 3-amino-3-(2-chlorophenyl)propanoate possesses a single stereocenter at the third carbon atom (C3), the carbon bonded to the amino group, the 2-chlorophenyl group, a hydrogen atom, and a carboxymethyl group. Due to this chiral center, the molecule is not superimposable on its mirror image and exists as a pair of enantiomers: (R)-Ethyl 3-amino-3-(2-chlorophenyl)propanoate and (S)-Ethyl 3-amino-3-(2-chlorophenyl)propanoate. Enantiomers have identical physical and chemical properties in an achiral environment but exhibit different behavior in the presence of other chiral entities, such as biological receptors or chiral analytical columns.

While the molecule itself only has enantiomeric forms, diastereomers become relevant during analysis or resolution. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. They are formed when a racemic mixture of the β-amino ester reacts with a single enantiomer of another chiral compound, known as a chiral auxiliary or derivatizing agent. nih.gov This conversion into a mixture of diastereomers is a cornerstone of several methods used to determine enantiomeric purity. nih.gov

Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial. Several analytical techniques are employed for this purpose, each relying on the ability to differentiate between the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. yakhak.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research Findings: For β-amino esters and related chiral amines, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have proven highly effective. yakhak.orgmdpi.comresearchgate.net Columns like Chiralpak® and Chiralcel® are frequently used. yakhak.orgresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral selector of the CSP. Normal-phase chromatography, using mobile phases like hexane (B92381) and an alcohol modifier (e.g., 2-propanol or ethanol), is common for these types of compounds. yakhak.orgchosun.ac.kr The addition of a small amount of an acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution. chosun.ac.kr For this compound, a method utilizing an amylose- or cellulose-based CSP would be a primary approach for enantiomeric resolution.

Table 1: Representative Chiral HPLC Conditions for β-Amino Ester Separation This table presents typical conditions based on methods for analogous compounds.

ParameterConditionSource(s)
Chiral Stationary Phase Amylose or Cellulose tris(phenylcarbamate) derivatives (e.g., Chiralpak IA, Chiralcel OD-H) yakhak.orgresearchgate.net
Mobile Phase n-Hexane / 2-Propanol (or Ethanol) mixture (e.g., 80:20 or 90:10 v/v) yakhak.orgchosun.ac.kr
Additive 0.1% Trifluoroacetic Acid (TFA) chosun.ac.kr
Flow Rate 1.0 mL/min yakhak.org
Detection UV (e.g., 220-254 nm) yakhak.org

Gas Chromatography (GC) on Chiral Columns

Gas chromatography is another effective method for chiral separations, offering high resolution and sensitivity. sigmaaldrich.com However, due to the low volatility and polar nature of amino esters, derivatization is typically required prior to analysis. sigmaaldrich.comresearchgate.net

Research Findings: A common derivatization strategy for amino acids and their esters is a two-step process. sigmaaldrich.com Although this compound already has an ester group, the primary amine must be derivatized to reduce its polarity and improve chromatographic performance. sigmaaldrich.com This is often achieved by acylation, for example, using trifluoroacetic anhydride (B1165640) (TFAA). sigmaaldrich.com The resulting N-acylated derivative is more volatile and suitable for GC analysis.

The separation of the derivatized enantiomers is then performed on a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are among the most popular and versatile CSPs for GC. researchgate.net These cyclic oligosaccharides create a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention times.

Table 2: Representative Chiral GC Method for Derivatized β-Amino Esters This table outlines a plausible derivatization and analysis protocol.

StepProcedureReagent/ColumnSource(s)
Derivatization Acylation of the primary amino group.Trifluoroacetic anhydride (TFAA) in an aprotic solvent (e.g., methylene (B1212753) chloride). sigmaaldrich.com
Separation Capillary Gas Chromatography.Chiral column with a cyclodextrin-based stationary phase (e.g., derivatized β-cyclodextrin). researchgate.netsigmaaldrich.com
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS).N/A researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) with Chiral Auxiliary Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess without requiring chromatographic separation. This is achieved by converting the pair of enantiomers into a pair of diastereomers, which are distinguishable in the NMR spectrum. nih.govacs.org This conversion can be done by adding a chiral auxiliary reagent.

Research Findings: Two main types of chiral auxiliaries are used:

Chiral Solvating Agents (CSAs): These agents, such as enantiopure mandelic acid analogues or (R)-BINOL, form transient, non-covalent diastereomeric complexes (salts or host-guest complexes) with the analyte enantiomers. acs.orgnih.govarkat-usa.org These complexes exist in rapid equilibrium, and the different magnetic environments cause specific proton signals of the analyte to split into two distinct sets, one for each diastereomer. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample. acs.org

Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte's functional group (the amine in this case) to form stable diastereomers. nih.gov These new compounds can then be analyzed by standard NMR, where the diastereomers will have distinct spectra, allowing for quantification.

For this compound, mixing the sample in an NMR tube with a suitable CSA like an enantiopure mandelic acid derivative in a solvent such as CDCl₃ would be a rapid method to observe signal splitting for protons near the chiral center (e.g., the C3 proton), thereby allowing for ee determination. arkat-usa.org

Strategies for Stereoselective Synthesis

To avoid racemic mixtures and costly resolution steps, significant research is dedicated to stereoselective synthesis, which aims to create a single desired enantiomer. Asymmetric catalysis is a premier strategy to achieve this goal.

Asymmetric catalysis employs a small amount of a chiral catalyst to control the stereochemical outcome of a reaction, generating the product with high enantiomeric excess. For a β-amino ester like this compound, the key bond formations to control are the C-N bond or the C-C bond adjacent to the nitrogen.

Research Findings: The synthesis of chiral β-amino esters can be achieved through various catalytic asymmetric reactions. One prominent method is the asymmetric Mannich reaction, where a pre-formed imine reacts with a nucleophile. Alternatively, a three-component reaction between an aldehyde, an amine, and a ketone enolate or silyl (B83357) enol ether can be catalyzed by a chiral catalyst.

Recent advances have focused on organocatalysis, using small chiral organic molecules as catalysts. Chiral phosphoric acids (CPAs) and bifunctional thiourea (B124793) catalysts have been shown to be highly effective in promoting enantioselective aza-Michael additions or other C-N bond-forming reactions that can lead to chiral amines. nih.govnih.gov For instance, a chiral phosphoric acid can catalyze the addition of an amine to a vinyl substrate, followed by an asymmetric protonation to set the stereocenter with high enantioselectivity. nih.gov Such strategies could be adapted for the synthesis of enantioenriched this compound.

Table 3: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Amines/Esters This table shows catalyst types used in reactions analogous to what would be required for the target compound.

Reaction TypeCatalyst TypeExample CatalystProduct TypeSource(s)
Aza-Michael Addition / Asymmetric ProtonationChiral Brønsted AcidChiral Phosphoric Acid (CPA)Chiral azaheteroaryl ethylamines nih.gov
Three-Component AllylationChiral H-bond DonorBifunctional Thiourea CatalystChiral homoallylic amines nih.gov

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemistry at a newly formed chiral center. harvard.eduwikipedia.org This approach involves the temporary covalent attachment of a chiral molecule (the auxiliary) to an achiral substrate. The steric and electronic properties of the auxiliary then direct subsequent reactions to occur diastereoselectively, leading to a preponderance of one diastereomer. harvard.edu Finally, the auxiliary is cleaved from the product to yield the desired enantiomerically enriched compound and, ideally, the auxiliary can be recovered for reuse. harvard.edu

Commonly employed chiral auxiliaries in the synthesis of β-amino acids and their derivatives include Evans-type oxazolidinones and pseudoephedrine amides. wikipedia.orgcaltech.edusantiago-lab.com For instance, the acylation of an Evans oxazolidinone, followed by the formation of a boron enolate and subsequent reaction, can lead to highly diastereoselective aldol (B89426) additions. santiago-lab.com Similarly, pseudoephedrine can be used as a chiral auxiliary where its amides undergo highly diastereoselective alkylations. caltech.edu A related auxiliary, pseudoephenamine, has been shown to be a versatile alternative with excellent stereocontrol in alkylation reactions. harvard.edunih.gov

To illustrate the potential of this approach, the table below presents findings for the diastereoselective alkylation of pseudoephedrine amides, a technique that could be adapted for the synthesis of the target compound.

Table 1: Illustrative Diastereoselective Alkylation of Pseudoephedrine Amides (Data based on analogous reactions, not specific to this compound)

ElectrophileDiastereomeric Ratio (dr)
Benzyl (B1604629) bromide≥ 99:1
Ethyl iodide≥ 99:1
Isopropyl iodide97:3

This interactive table demonstrates the high diastereoselectivities achievable with chiral auxiliaries in the synthesis of related compounds.

Enzymatic and Biocatalytic Methods

Enzymatic and biocatalytic methods offer a powerful alternative for obtaining enantiomerically pure compounds. These techniques often involve the kinetic resolution of a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. nih.govnih.gov Lipases are a class of enzymes frequently used for this purpose due to their stability in organic solvents and broad substrate specificity. nih.govnih.gov

For β-amino esters, lipase-catalyzed hydrolysis or acylation are common resolution strategies. semanticscholar.org In a typical kinetic resolution via hydrolysis, a racemic ester is treated with a lipase (B570770) in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer. nih.govsemanticscholar.org For example, lipases from Candida antarctica (such as Novozym 435) and Pseudomonas cepacia have demonstrated high enantioselectivity in the resolution of various β-amino esters. nih.govsemanticscholar.org

While extensive research has been conducted on the enzymatic resolution of numerous β-amino esters, specific studies detailing the kinetic resolution of racemic this compound are not prominently found in the scientific literature. The effectiveness of a particular lipase and the optimal reaction conditions (e.g., solvent, temperature, acylating agent in the case of transesterification) would need to be determined empirically for this specific substrate.

The following table summarizes the results of lipase-catalyzed hydrolysis for analogous 3-amino-3-phenylpropanoate esters, showcasing the potential of this method for obtaining enantiomerically enriched β-amino acids and esters.

Table 2: Illustrative Enzymatic Resolution of 3-Amino-3-phenylpropanoate Esters via Lipase-Catalyzed Hydrolysis (Data based on analogous reactions, not specific to this compound)

SubstrateEnzymeEnantiomeric Excess (ee) of Product (Acid)Enantiomeric Excess (ee) of Unreacted EsterReference
Ethyl 3-amino-3-phenylpropanoateLipase PS>99% (S-acid)>99% (R-ester) semanticscholar.org
Methyl 3-amino-3-phenylpropanoateLipase PS>99% (S-acid)>99% (R-ester) semanticscholar.org

This interactive table illustrates the high enantioselectivities that can be achieved through enzymatic resolution of related β-amino esters.

Derivatization and Structural Modification Strategies of the Ethyl 3 Amino 3 2 Chlorophenyl Propanoate Scaffold

Systematic Modification of the Amino Group

Formation of Substituted Amides, Ureas, and Thioureas

Substituted Amides: The amino group can be readily acylated to form a wide array of substituted amides. This is typically achieved by reacting the parent compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the newly formed acid. Common bases used for this purpose include triethylamine (B128534) or pyridine. The choice of the acylating agent allows for the introduction of a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. These reactions are generally high-yielding and can be performed under mild conditions. For instance, the reaction of a similar β-amino ester with an acid chloride in the presence of a base would be expected to proceed smoothly to the corresponding N-acyl derivative.

Ureas and Thioureas: The nucleophilic nature of the primary amine also allows for its reaction with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These reactions are typically carried out in an aprotic solvent and proceed via a nucleophilic addition mechanism. The resulting urea (B33335) and thiourea (B124793) derivatives introduce a new set of hydrogen bond donors and acceptors, which can significantly influence the molecule's interaction with biological targets. The synthesis of these derivatives is generally straightforward and provides a reliable method for structural diversification.

Derivative TypeReagentGeneral Reaction ConditionsExpected Product
Substituted AmideAcid Chloride (R-COCl)Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine)Ethyl 3-(acylamino)-3-(2-chlorophenyl)propanoate
Substituted UreaIsocyanate (R-NCO)Aprotic solvent (e.g., THF, DMF)Ethyl 3-(3-substituted-ureido)-3-(2-chlorophenyl)propanoate
Substituted ThioureaIsothiocyanate (R-NCS)Aprotic solvent (e.g., THF, DMF)Ethyl 3-(3-substituted-thioureido)-3-(2-chlorophenyl)propanoate

Synthesis of N-Heterocyclic Derivatives

The bifunctional nature of the ethyl 3-amino-3-(2-chlorophenyl)propanoate scaffold, possessing both an amino and an ester group, makes it a suitable precursor for the synthesis of various N-heterocyclic derivatives. Through condensation reactions with appropriate reagents, a variety of heterocyclic rings can be constructed. For example, reaction with β-dicarbonyl compounds can lead to the formation of dihydropyrimidinone derivatives, a class of compounds with significant biological activities. Similarly, condensation with other bifunctional reagents can yield a diverse range of heterocyclic systems, including but not limited to pyridinones and pyrimidinones. rsc.orgorganic-chemistry.org The specific heterocyclic system formed is dependent on the choice of the cyclizing agent and the reaction conditions employed.

Functionalization of the Ester Moiety

The ethyl ester group of the parent compound provides another handle for chemical modification. While generally less reactive than the amino group, the ester can be transformed into a variety of other functional groups, further expanding the chemical diversity of the scaffold.

Conversion to Other Esters (e.g., Methyl, Benzyl)

Transesterification is a fundamental reaction in organic chemistry that allows for the conversion of one ester into another. In the context of this compound, the ethyl ester can be converted to other esters, such as methyl or benzyl (B1604629) esters, by reacting it with the corresponding alcohol (methanol or benzyl alcohol) in the presence of an acid or base catalyst. Acid-catalyzed transesterification typically involves heating the ester in an excess of the desired alcohol with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Base-catalyzed transesterification, on the other hand, is usually carried out using an alkoxide corresponding to the desired alcohol. The choice of the new ester group can influence the molecule's solubility, metabolic stability, and pharmacokinetic properties.

Target EsterAlcoholCatalystGeneral Reaction Conditions
Methyl EsterMethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Reflux in excess methanol
Benzyl EsterBenzyl AlcoholAcid (e.g., p-TsOH) or Base (e.g., BnONa)Heating with benzyl alcohol

Formation of Peptidomimetic Conjugates

The structural resemblance of β-amino acids to their α-amino acid counterparts makes them valuable building blocks in the design of peptidomimetics. The this compound scaffold can be incorporated into peptide-like structures through standard peptide coupling reactions. organic-chemistry.org First, the ethyl ester is typically hydrolyzed to the corresponding carboxylic acid. This can be achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of water and a miscible organic solvent. The resulting β-amino acid can then be coupled with other amino acids or peptide fragments using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). google.com This strategy allows for the synthesis of hybrid peptides containing the 3-amino-3-(2-chlorophenyl)propanoic acid moiety, which can exhibit altered conformational preferences and enhanced resistance to enzymatic degradation compared to natural peptides. nih.gov

Alterations on the Chlorophenyl Ring

The 2-chlorophenyl ring offers a third vector for derivatization, although modifications at this site are generally more challenging than at the amino or ester groups. The electronic properties and the position of the chloro substituent influence the reactivity of the aromatic ring towards various reagents.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, can be employed to introduce additional substituents onto the phenyl ring. The presence of the chlorine atom, an ortho, para-directing deactivator, and the 3-aminopropanoate side chain will influence the regioselectivity of these reactions. nih.gov

Alternatively, modern cross-coupling reactions provide a powerful tool for the functionalization of the chlorophenyl ring. Reactions such as the Suzuki, Heck, or Buchwald-Hartwig couplings can be used to form new carbon-carbon or carbon-heteroatom bonds at the aromatic ring. glpbio.com These reactions typically require a palladium or copper catalyst and can be used to introduce a wide variety of substituents, including alkyl, aryl, and amino groups. For these reactions to be successful, it may be necessary to first convert the chloro group to a more reactive group, such as an iodo or bromo group, or to introduce a boronic acid or ester functionality onto the ring.

Reaction TypeReagentsCatalystExpected Modification
NitrationHNO₃/H₂SO₄-Introduction of a nitro group
Suzuki CouplingArylboronic acidPalladium catalystFormation of a biaryl system
Buchwald-Hartwig AminationAminePalladium catalystIntroduction of an amino group

Positional Isomerism of Chlorine Substituent (e.g., 3-chloro, 4-chloro)

The biological and chemical properties of phenylpropanoate derivatives can be significantly influenced by the position of substituents on the aromatic ring. The synthesis of positional isomers of ethyl 3-amino-3-(chlorophenyl)propanoate is typically achieved by selecting a starting material where the chlorine atom is already in the desired position.

Common synthetic strategies, such as the Reformatsky reaction, allow for the preparation of various isomers by using the corresponding chlorobenzaldehyde. beilstein-journals.orgnih.gov The reaction of an appropriate chlorobenzaldehyde (2-chloro, 3-chloro, or 4-chloro) with an α-haloester like ethyl bromoacetate (B1195939) in the presence of zinc metal generates a β-hydroxy ester. This intermediate can then be converted to the target β-amino ester. For instance, the synthesis of a methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a related structure, begins with 4-chlorobenzaldehyde, demonstrating the principle of starting material-defined isomerism. rsc.org

Another adaptable method involves the reduction of a nitro group. A general synthesis for ethyl 3-(3-aminophenyl)propanoate (B2654546) proceeds through the Knoevenagel condensation of 3-nitrobenzaldehyde, followed by reduction. nih.gov This pathway can be adapted for the synthesis of chloro-isomers by starting with the appropriately substituted nitrobenzaldehyde and subsequently reducing the nitro group to an amine. The existence of various isomers, such as ethyl 3-amino-3-(3-chlorophenyl)propanoate and ethyl 3-amino-3-(4-chlorophenyl)propanoate, is confirmed in chemical supplier catalogs. cymitquimica.comsigmaaldrich.combldpharm.com

Table 1: Synthesis Strategies for Positional Isomers of Ethyl 3-amino-3-(chlorophenyl)propanoate

StrategyKey ReactantsIntermediateTarget IsomerReference
Reformatsky-type ReactionIsomeric Chlorobenzaldehyde, Ethyl Bromoacetate, Zincβ-Hydroxy Ester2-chloro, 3-chloro, 4-chloro beilstein-journals.orgnih.gov
Nitro-group ReductionIsomeric Nitrobenzaldehyde, Meldrum's Acid, Reducing AgentNitro-substituted propanoic acid2-chloro, 3-chloro, 4-chloro nih.gov

Introduction of Additional Substituents (e.g., Methyl, Hydroxyl, Alkoxy)

The introduction of further functional groups onto the phenyl ring of the this compound scaffold is generally accomplished by employing appropriately substituted precursors in the synthesis. This approach allows for a wide range of derivatives to be created.

For example, methyl-substituted analogues, such as ethyl 3-amino-3-(3-methylphenyl)propanoate, are available and can be synthesized from the corresponding methyl-substituted benzaldehyde (B42025). sigmaaldrich.com Similarly, hydroxyl groups can be incorporated, as demonstrated by the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and the availability of compounds like Ethyl 3-Amino-3-(3-hydroxyphenyl)propanoate. mdpi.comglpbio.com The synthesis of these compounds often begins with substituted aminophenols or hydroxybenzaldehydes.

The synthesis of related structures confirms that substituents can be carried through multi-step reaction sequences. For example, a synthetic route to Ethyl 3-(4-amino-2-fluorophenyl)propanoate starts from a substituted aniline (B41778), indicating that the pattern of substitution on the starting aromatic ring dictates the final product structure. While specific examples for alkoxy-substituted derivatives of the title compound are less commonly detailed, their synthesis would logically follow the same principle of using a starting benzaldehyde or aniline bearing the desired alkoxy group.

Table 2: Examples of Additionally Substituted Analogs

SubstituentExample Compound NameStarting Material PrincipleReference
MethylEthyl 3-amino-3-(3-methylphenyl)propanoateUse of methyl-substituted benzaldehyde sigmaaldrich.com
HydroxylEthyl 3-amino-3-(3-hydroxyphenyl)propanoateUse of hydroxy-substituted benzaldehyde/aniline mdpi.comglpbio.com
FluoroEthyl 3-(4-amino-2-fluorophenyl)propanoateUse of fluoro-substituted aniline

Replacement of Chlorine with Other Halogens or Functional Groups

Replacing the chlorine atom on the phenyl ring of this compound with other halogens or functional groups is a challenging but feasible modification. Standard nucleophilic aromatic substitution (SNAr) reactions are generally inefficient on this scaffold. SNAr reactions require the aromatic ring to be "activated" by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org The propanoate moiety is not a sufficiently strong activating group, making the chlorine atom on the phenyl ring relatively inert to direct substitution by nucleophiles under standard conditions. pressbooks.pub

More effective methods involve metal-catalyzed processes. The "aromatic Finkelstein reaction" is a catalyzed halogen exchange process that can convert aryl chlorides and bromides into aryl iodides. wikipedia.org This reaction is often facilitated by copper(I) iodide in the presence of diamine ligands or by nickel-based catalysts. wikipedia.orgnih.gov This provides a viable route to replace the chlorine with iodine, thereby creating a more reactive intermediate for subsequent cross-coupling reactions.

Similarly, the exchange of chlorine for fluorine (fluorination) on haloaromatic compounds can be achieved using alkali metal fluorides like potassium fluoride. google.comgoogle.com These reactions typically demand harsh conditions, such as high temperatures (200-400 °C) and polar aprotic solvents, although the use of specific catalysts can enable milder reaction conditions. google.comgoogle.com

Table 3: Strategies for Chlorine Replacement

Reaction TypeReagents/CatalystsProduct TypeKey ConsiderationsReference
Aromatic Finkelstein ReactionNaI or KI, Cu(I) or Ni(II) catalystIodo-derivativeConverts a less reactive aryl chloride to a more reactive aryl iodide. wikipedia.orgnih.gov
Halogen Exchange (Fluorination)KF, CsF, or RbFFluoro-derivativeOften requires high temperatures and polar aprotic solvents; catalysts can improve conditions. google.comgoogle.com
Nucleophilic Aromatic Substitution (SNAr)Strong Nucleophile (e.g., RO⁻, R₂N⁻)Various functional groupsInefficient for this scaffold due to lack of strong activating groups on the phenyl ring. masterorganicchemistry.comlibretexts.org

Synthesis of β-Lactam Analogues via Ring Closure Reactions

This compound is a β-amino ester, which is a direct precursor for the synthesis of 4-substituted β-lactams (azetidin-2-ones). The β-lactam ring is a core structural motif in many important antibiotics. globalresearchonline.netderpharmachemica.com The most direct method for converting a β-amino ester to a β-lactam is through intramolecular cyclization.

This transformation typically involves two steps:

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding β-amino carboxylic acid, 3-amino-3-(2-chlorophenyl)propanoic acid, usually under basic or acidic conditions.

Ring Closure: The resulting β-amino acid is then cyclized. This ring-closing reaction requires the activation of the carboxylic acid group. A variety of dehydrating agents can be used for this purpose, with carbodiimides being a common choice. Alternatively, the hydroxyl of the carboxyl group can be converted into a better leaving group to facilitate nucleophilic attack by the amino group to form the four-membered ring.

While direct cyclization of the title compound is a fundamental approach, other powerful methods are widely used for constructing the β-lactam ring with a C-4 aryl substituent. The Staudinger [2+2] cycloaddition, which involves the reaction of a ketene (B1206846) with an imine, is a prominent example. derpharmachemica.com In this context, an imine (Schiff base) derived from 2-chlorobenzaldehyde (B119727) could react with a suitable ketene to form a β-lactam bearing a 2-chlorophenyl group at the C-4 position. Research has shown the synthesis of various 3-chloro-4-(substituted-phenyl)azetidin-2-ones using this methodology, confirming its utility for creating such scaffolds. globalresearchonline.net

Table 4: Methods for Synthesis of β-Lactam Analogues

MethodDescriptionPrecursors from ScaffoldKey FeaturesReference
Intramolecular CyclizationHydrolysis of the ester followed by dehydration-induced ring closure of the resulting β-amino acid.3-amino-3-(2-chlorophenyl)propanoic acidDirect conversion of the scaffold backbone into the β-lactam ring. nih.gov
Staudinger Cycloaddition[2+2] cycloaddition between an imine and a ketene.Imine from 2-chlorobenzaldehyde and an amineA versatile and widely used method for constructing the β-lactam core. derpharmachemica.com
Kinugasa ReactionReaction of a nitrone with a terminal alkyne, catalyzed by a copper(I) salt.2-chlorophenylacetyleneForms substituted β-lactams, including 3-aryl-azetidin-2-ones. nih.gov

Advanced Research Perspectives and Future Directions

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of β-amino esters like ethyl 3-amino-3-(2-chlorophenyl)propanoate is a fertile ground for the development of novel catalytic systems. Future research will likely focus on enhancing efficiency, stereoselectivity, and sustainability. A primary avenue of investigation is the use of transaminases for the asymmetric synthesis of enantiopure β-amino acids, which are precursors to the target ester. nih.gov These biocatalysts offer high enantioselectivity and operate under mild conditions, aligning with green chemistry principles. nih.gov However, for many transaminases, activity is lower for substrates with bulky side chains, such as the 2-chlorophenyl group. nih.gov A significant research effort will be directed towards discovering or engineering novel transaminases with a broader substrate scope and higher activity towards such sterically demanding substrates. nih.gov

Another promising area is the exploration of organocatalysis and transition-metal catalysis for the conjugate addition of amines to α,β-unsaturated esters. Catalysts like silicon tetrachloride and ceric ammonium (B1175870) nitrate (B79036) have shown efficacy in promoting aza-Michael reactions under mild or solvent-free conditions. organic-chemistry.org Future work could involve designing chiral versions of these catalysts to induce enantioselectivity in the formation of the 3-amino stereocenter. The development of combined amino- and N-heterocyclic carbene (NHC)-catalyzed one-pot reactions also presents a viable strategy for the synthesis of related β-amino esters with high yield and enantiopurity. organic-chemistry.org

Catalytic System Reaction Type Potential Advantages for Synthesis Key Research Focus
TransaminasesAsymmetric synthesis/Kinetic resolutionHigh enantioselectivity, mild conditionsEngineering enzymes for improved activity on bulky aryl substrates.
Organocatalysts (e.g., chiral phosphoric acids)Enantioselective aza-Michael additionMetal-free, tunable selectivityDesign of new catalysts for the 2-chlorophenyl substrate.
Transition-Metal Catalysts (e.g., Pd, Cu)Conjugate additionHigh turnover, functional group toleranceDevelopment of chiral ligands for asymmetric induction.
N-Heterocyclic Carbenes (NHCs)One-pot sequencesHigh yield and enantiopurityOptimization for gram-scale synthesis without inert conditions.

Exploration of Green Chemistry Methodologies in Production

The principles of green chemistry are increasingly integral to modern synthetic chemistry. For the production of this compound, future research will emphasize the development of more environmentally benign processes. A key target is the reduction or elimination of hazardous solvents. Solvent-free reaction conditions, potentially utilizing microwave irradiation, have been successfully applied to the synthesis of poly(β-amino esters) and could be adapted for the synthesis of the target molecule. rsc.orgrsc.org Microwave-assisted synthesis offers the benefits of rapid reaction times and often leads to higher yields. rsc.orgrsc.org

High-Throughput Screening of Derivatized Compounds for New Chemical Reactivity

The core structure of this compound provides a scaffold for the creation of diverse chemical libraries. High-throughput screening (HTS) of these derivatized compounds can rapidly identify molecules with novel chemical reactivity or biological activity. nih.gov Future research will involve the systematic modification of the amine and ester functionalities, as well as the aromatic ring, to generate a wide array of new chemical entities.

For instance, the amine group can be acylated, alkylated, or incorporated into heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. These libraries of compounds can then be screened for a range of properties, such as catalytic activity in new chemical transformations or as building blocks for bioactive molecules. acs.orgacs.org The development of efficient HTS assays, including fluorescence-based methods, will be crucial for rapidly evaluating the large number of compounds generated. nih.govacs.org

Derivatization Strategy Potential New Functionalities Screening Application
N-Acylation/N-AlkylationAmides, secondary/tertiary aminesCatalysis, medicinal chemistry
Ester Hydrolysis and AmidationCarboxylic acids, amidesBuilding blocks for peptidomimetics
Aromatic Ring ModificationIntroduction of other substituentsTuning of electronic and steric properties
Cyclization ReactionsHeterocyclic scaffoldsDiscovery of novel ring systems

Advanced Spectroscopic Characterization of Novel Derivatives

A thorough understanding of the three-dimensional structure and electronic properties of novel derivatives of this compound is essential. Advanced spectroscopic techniques will play a pivotal role in this characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional techniques (COSY, HSQC, HMBC), will be fundamental for elucidating the precise connectivity and stereochemistry of new compounds. cambridge.orgmdpi.com For chiral derivatives, specialized NMR techniques using chiral solvating agents or the study of diastereomeric derivatives may be employed to determine enantiomeric purity. mdpi.com Furthermore, advanced methods like ⁶Li NMR could be used to study the aggregation states of lithiated intermediates, providing insight into reaction mechanisms. nih.gov

Infrared (IR) spectroscopy will continue to be a valuable tool for identifying key functional groups, such as the carbonyl of the ester and the N-H bonds of the amine. cambridge.org Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), will be crucial for confirming the elemental composition of newly synthesized molecules. cambridge.org

Computational Design and Prediction of Reactivity and Conformation

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound and its derivatives, Density Functional Theory (DFT) calculations can be employed to investigate their conformational preferences, electronic structures, and reaction mechanisms. rsc.org For example, computational modeling can help to understand the factors that govern the stereochemical outcome of catalytic reactions by calculating the energies of different transition states.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of these molecules and their interactions with other molecules, such as enzymes or receptors. This can be particularly valuable in the design of derivatives with specific biological activities. By predicting properties such as binding affinity and reactivity, computational methods can help to prioritize synthetic targets, saving time and resources in the laboratory. The integration of computational design with high-throughput screening represents a powerful paradigm for the discovery of new molecules with desired functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-amino-3-(2-chlorophenyl)propanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via the Rodionov reaction, starting with a substituted aldehyde (e.g., 2-chlorobenzaldehyde). The aldehyde undergoes condensation with nitromethane to form a β-nitro alcohol intermediate, which is subsequently reduced (e.g., using hydrogenation with a palladium catalyst) to the corresponding amine. Esterification with ethanol under acidic conditions yields the final product. Optimization involves controlling reaction temperature (70–90°C for condensation), solvent polarity (e.g., ethanol or THF), and catalyst loading (e.g., 5–10% Pd/C for reduction). Yields typically range from 60–80%, with impurities monitored via TLC or HPLC .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1^1H NMR (400 MHz, CDCl3_3) shows characteristic signals: δ 1.2–1.4 ppm (triplet, ester CH3_3), δ 4.1–4.3 ppm (quartet, ester CH2_2), δ 4.8–5.0 ppm (singlet, NH2_2), and aromatic protons at δ 7.2–7.6 ppm.
  • IR : Peaks at 3300–3400 cm1^{-1} (N-H stretch), 1720 cm1^{-1} (ester C=O), and 1540 cm1^{-1} (C-Cl).
  • Crystallography : Single-crystal X-ray diffraction (SHELX software) confirms the spatial arrangement of the 2-chlorophenyl group and ester functionality. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) refines to R1_1 < 0.05 .

Q. What analytical techniques are employed to assess purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30) resolves the compound from byproducts (retention time ~8.2 min).
  • GC-MS : Electron ionization (70 eV) identifies molecular ions (m/z 212 for M+^+) and fragmentation patterns (e.g., loss of NH2_2 group at m/z 195) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic stability via pH-controlled solutions (pH 2–9) .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidation : The amino group undergoes oxidation with KMnO4_4 in acidic media to form a ketone (ethyl 3-oxo-3-(2-chlorophenyl)propanoate). The reaction proceeds via a radical intermediate, confirmed by ESR spectroscopy .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the ester to the corresponding alcohol (3-amino-3-(2-chlorophenyl)propanol). Side reactions (e.g., dechlorination) are minimized by using low pressure (1–2 atm) and room temperature .
  • Mechanistic Studies : Isotopic labeling (15^{15}N or 13^{13}C) tracks reaction pathways, while DFT calculations (B3LYP/6-31G*) model transition states for substituent effects .

Q. How do computational studies predict the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • Docking Simulations : Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites (e.g., αvβ6 integrin for fibrosis studies). Binding affinity (ΔG ≈ −8.2 kcal/mol) correlates with in vitro inhibition assays .
  • Catalytic Stabilization : DFT studies show that metal catalysts (e.g., Ru or Pd) stabilize intermediates during reductive dechlorination. Solvent models (SMD for ethanol) predict activation barriers (<20 kcal/mol) compatible with experimental rates .

Q. How can contradictions in spectral data across studies be resolved?

  • Methodological Answer :

  • Data Reconciliation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HSQC confirms coupling between NH2_2 protons and the β-carbon .
  • Error Analysis : Compare crystallographic data (e.g., bond lengths: C-Cl = 1.74 Å) with computational geometry optimizations. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .

Notes

  • Contradictions : Molecular formula discrepancies (e.g., C11_{11}H13_{13}ClNO2_2 vs. C11_{11}H12_{12}ClNO2_2) require verification via high-resolution mass spectrometry (HRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.